Ascomycin, Streptomyces hygroscopicus

Description

Historical Context and Initial Discovery of Ascomycin from Streptomyces hygroscopicus

Ascomycin, also designated as FK520 or FR-900520, was first isolated in 1962 from the fermentation broth of the soil bacterium Streptomyces hygroscopicus var. ascomyceticus, specifically strain No. KK317. nih.govsci-hub.senih.gov The initial discovery was the result of screening programs searching for novel antifungal agents. nih.gov While first characterized for its antifungal properties, the broader therapeutic potential of Ascomycin, particularly its immunosuppressive capabilities, was recognized later. nih.gov This re-evaluation was largely spurred by the discovery in 1984 of Tacrolimus (FK506), a structurally similar macrolide with powerful immunosuppressive effects, which was isolated from Streptomyces tsukubaensis. nih.govnih.gov The structural resemblance between the two molecules placed Ascomycin in a new light, positioning it as a key compound for research into immunosuppression and the development of related therapeutics. nih.gov

Academic Significance of Ascomycin as a Macrolide Compound

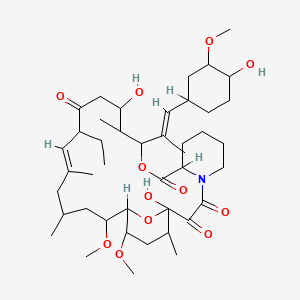

Ascomycin is a 23-membered macrocyclic polyketide, a class of complex natural products known for their diverse biological activities. nih.govresearchgate.netresearchgate.net Its structure is highly similar to that of Tacrolimus (FK506), differing only by the presence of an ethyl group at position 21 instead of an allyl group. wikipedia.orgsigmaaldrich.com This seemingly minor difference contributes to variations in its biological activity profile, making it a valuable tool for structure-activity relationship studies. nih.gov

The academic importance of Ascomycin is rooted in its potent mechanism of action as an immunosuppressant. wikipedia.orgmedchemexpress.com It functions by first binding to a highly conserved intracellular receptor, the FK506-binding protein-12 (FKBP12). nih.govwikipedia.org The resulting Ascomycin-FKBP12 complex acquires the ability to interact with and inhibit calcineurin, a crucial calcium-dependent serine/threonine protein phosphatase. nih.govmedchemexpress.com Calcineurin inhibition blocks the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a key step in T-lymphocyte activation. This action effectively halts the transcription of early T-cell activation genes, including those for cytokines like Interleukin-2 (IL-2), thereby suppressing the immune response. wikipedia.org This well-defined mechanism has established Ascomycin and related macrolides as fundamental probes for dissecting immune cell signaling pathways. Furthermore, Ascomycin serves as the precursor for the semi-synthesis of Pimecrolimus, a derivative developed for treating inflammatory skin conditions. nih.govresearchgate.net

Overview of Current Research Trajectories in Ascomycin Biology and Production

Due to its structural complexity, chemical synthesis of Ascomycin is not commercially viable, making microbial fermentation the only practical source. nih.govresearchgate.net However, wild-type S. hygroscopicus strains typically produce Ascomycin in very low quantities. nih.gov Consequently, a significant portion of current research is dedicated to enhancing production yields through biotechnological approaches. These research trajectories can be broadly categorized as follows:

Strain Improvement and Fermentation Optimization: Traditional mutagenesis techniques, including the use of femtosecond lasers and atmospheric and room temperature plasma (ARTP), have been employed to generate mutant strains of S. hygroscopicus with significantly improved Ascomycin titers. nih.govproquest.com Optimization of fermentation media and culture conditions is a parallel strategy used to maximize the productivity of both wild-type and mutant strains. ijrar.orgbiorxiv.org

Metabolic and Genetic Engineering: A primary focus is the genetic manipulation of S. hygroscopicus to create more efficient cell factories. This involves identifying and overexpressing key regulatory genes within the Ascomycin biosynthetic gene cluster, such as the pathway-specific positive regulator fkbN. nih.gov Researchers are also engineering primary metabolic pathways to increase the supply of essential precursors for Ascomycin synthesis, such as those derived from the shikimate and pentose (B10789219) phosphate (B84403) pathways. nih.govnih.gov One innovative strategy involves engineering the bacterium to accumulate polyhydroxybutyrate (B1163853) (PHB) as an intracellular carbon reservoir, which can be utilized for Ascomycin production during the stationary phase of growth. researchgate.netnih.gov

Biosynthesis of Novel Derivatives: Genetic engineering is also being used to create novel Ascomycin analogs. By modifying the polyketide synthase (PKS) genes responsible for building the macrolide backbone, researchers can replace specific extender units to generate new structures with potentially altered biological activities. researchgate.net This approach offers a pathway to compounds that may have improved therapeutic profiles compared to the parent molecule.

Table 1: Examples of Strain Engineering Strategies for Enhanced Ascomycin Production

Data sourced from multiple studies to illustrate different approaches and their outcomes. proquest.comijrar.orgnih.govnih.gov

Table 2: Chemical Compounds Mentioned

Structure

2D Structure

Properties

CAS No. |

104987-12-4; 11011-38-4 |

|---|---|

Molecular Formula |

C43H69NO12 |

Molecular Weight |

792.02 |

IUPAC Name |

(18E)-17-ethyl-1,14-dihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/b24-18+,26-20+ |

InChI Key |

ZDQSOHOQTUFQEM-AMASXYNMSA-N |

SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |

solubility |

not available |

Origin of Product |

United States |

Biosynthesis of Ascomycin in Streptomyces Hygroscopicus

Elucidation of the Ascomycin Biosynthetic Pathway

The biosynthesis of ascomycin is a complex process orchestrated by a series of enzymes encoded within a dedicated gene cluster. researchgate.net The assembly of its backbone follows the principles of polyketide synthesis, with subsequent modifications to yield the final bioactive molecule. nih.gov The core structure of ascomycin is synthesized by a modular polyketide synthase (PKS) system, which utilizes various small carboxylic acid units as building blocks. nih.govresearchgate.net

The backbone of ascomycin is constructed by a type I modular polyketide synthase (PKS). nih.govescholarship.org This large, multifunctional enzyme complex is composed of several modules, each responsible for one cycle of polyketide chain elongation. escholarship.org Each module contains a set of enzymatic domains that select, activate, and condense specific extender units onto the growing polyketide chain. nih.gov The key domains include an acyltransferase (AT) for selecting the extender unit, a ketosynthase (KS) for catalyzing the condensation reaction, and an acyl carrier protein (ACP) that holds the growing chain. escholarship.org

The biosynthesis of the ascomycin backbone involves the incorporation of both common and unusual extender units, including malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA. researchgate.net The specific sequence and type of these units are dictated by the modular organization of the PKS enzyme, FkbABC. nih.gov

The genes responsible for ascomycin biosynthesis are clustered together on the chromosome of Streptomyces hygroscopicus. researchgate.net The identification and sequencing of this gene cluster have been pivotal in understanding the enzymatic steps involved in its production. mdpi.comresearchgate.net The ascomycin biosynthetic gene cluster contains genes encoding the PKS machinery, as well as enzymes for the synthesis of the starter unit, tailoring enzymes for post-PKS modifications, and regulatory proteins. researchgate.netresearchgate.net

Key genes within the cluster include those for the synthesis of the unusual starter unit, 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC), and the extender unit ethylmalonyl-CoA. researchgate.netnih.gov For instance, the gene fkbO is involved in DHCHC biosynthesis. nih.gov The modular nature of the PKS genes (fkbA, fkbB, fkbC) reflects the step-wise assembly of the polyketide chain. nih.gov

Below is a table summarizing some of the key genes identified in the ascomycin biosynthetic cluster and their putative functions.

| Gene | Putative Function | Reference |

| fkbA, fkbB, fkbC | Modular Polyketide Synthases | nih.gov |

| fkbO | Synthesis of DHCHC starter unit | nih.gov |

| fkbG, fkbH, fkbI, fkbJ, fkbK | Biosynthesis of methoxymalonyl-ACP | mdpi.com |

| fkbL | Pipecolic acid incorporation | researchgate.net |

| fkbM | Methyltransferase | asm.org |

| fkbD | P450 Hydroxylase | asm.org |

| fkbN, fkbR1, fkbR2 | Regulatory proteins | researchgate.netnih.govnih.gov |

The expression of the ascomycin biosynthetic genes is tightly controlled by a network of regulatory proteins. researchgate.net Among these, FkbR1 and FkbR2 have been identified as key transcriptional regulators. researchgate.netnih.gov FkbR1, a member of the LysR-type transcriptional regulator family, acts as a positive regulator of ascomycin production. nih.gov Deletion of fkbR1 leads to a significant decrease in ascomycin yield, while its overexpression enhances production. nih.gov FkbR1 has been shown to directly bind to the promoter region of the fkbE gene, which is involved in the biosynthesis of the ethylmalonyl-CoA precursor. researchgate.netnih.gov

The following table outlines the observed effects of modulating the expression of these regulatory genes.

| Gene Modification | Effect on Ascomycin Production | Reference |

| Deletion of fkbR1 | 67.5% reduction | nih.gov |

| Overexpression of fkbR1 | 33.5% increase | nih.gov |

| Overexpression of fkbR2 | 28% increase in initial high-yield strain | nih.gov |

Following the assembly of the polyketide backbone, a series of post-PKS modifications are carried out by tailoring enzymes to produce the final ascomycin molecule. asm.org These modifications include hydroxylations and methylations, which are crucial for the biological activity of the compound. asm.orgnih.gov

The gene fkbD encodes a cytochrome P450 hydroxylase responsible for the hydroxylation at position C-9 of the macrolactone ring. asm.orgnih.gov Another key tailoring enzyme is the methyltransferase encoded by the fkbM gene. asm.orgnih.gov This enzyme catalyzes the methylation of the hydroxyl group at C-31 of the macrolactone ring. asm.orgnih.gov The absence of this methylation results in the production of 31-O-demethylascomycin, a precursor of ascomycin. asm.org

These tailoring reactions highlight the coordinated action of various enzymes to achieve the final complex structure of ascomycin.

Precursor Metabolism and Flux in Ascomycin Biosynthesis

Ascomycin biosynthesis requires a significant supply of malonyl-CoA and methylmalonyl-CoA as extender units for the PKS machinery. researchgate.netfrontiersin.org Malonyl-CoA is typically derived from the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC). nih.govwikipedia.org Methylmalonyl-CoA can be formed through several pathways, including the carboxylation of propionyl-CoA by propionyl-CoA carboxylase (PCC) and the isomerization of succinyl-CoA. frontiersin.orgresearchgate.net

The table below shows the precursor requirements for the assembly of the ascomycin molecule.

| Precursor | Number of Molecules Incorporated | Reference |

| 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) | 1 | researchgate.net |

| Malonyl-CoA | 2 | researchgate.netfrontiersin.org |

| Methylmalonyl-CoA | 5 | researchgate.netfrontiersin.org |

| Ethylmalonyl-CoA | 1 | researchgate.net |

| Methoxymalonyl-ACP | 2 | researchgate.net |

| Pipecolic acid | 1 | researchgate.net |

Engineering of the Ethylmalonyl-CoA Pathway for Precursor Augmentation

The biosynthesis of the ascomycin polyketide backbone requires specific precursor molecules, with (2S)-ethylmalonyl-CoA being a key extender unit. The intracellular availability of this precursor is often a rate-limiting step in ascomycin production. The ethylmalonyl-CoA pathway is instrumental in supplying this crucial building block. nih.gov

Metabolic engineering strategies have been employed to augment the intracellular pool of ethylmalonyl-CoA. A metabolic network model of S. hygroscopicus var. ascomyceticus was used to identify potential genetic targets for overexpression. nih.gov This model predicted that enhancing the ethylmalonyl-CoA biosynthesis pathway would lead to increased ascomycin yields. nih.gov

Experimental validation of these predictions involved the overexpression of key genes within this pathway, such as hcd (encoding 3-hydroxybutyryl-CoA dehydrogenase) and ccr (encoding crotonyl-CoA carboxylase/reductase). nih.gov Strains engineered to overexpress these genes demonstrated a significant increase in ascomycin titer, confirming the efficacy of this approach. nih.gov Further research has shown that the addition of n-butanol to the fermentation medium can also significantly increase the intracellular concentration of ethylmalonyl-CoA, leading to a marked improvement in ascomycin yield. biorxiv.org In one study, the addition of 0.8% n-butanol resulted in a 5.3-fold increase in ethylmalonyl-CoA content and a 1.72-fold increase in ascomycin production. biorxiv.org

| Metabolite | Fold Increase with n-Butanol Addition | Reference |

|---|---|---|

| Ethylmalonyl-CoA | 5.3 | biorxiv.org |

| Methylmalonyl-CoA | 4.33 | biorxiv.org |

| Acetyl-CoA | 1.47 | biorxiv.org |

| Malonyl-CoA | 3.33 | biorxiv.org |

| Ascomycin Yield | 1.72 | biorxiv.org |

Polyhydroxybutyrate (B1163853) Metabolism as an Intracellular Carbon Reservoir for Precursor Supply

The production of secondary metabolites like ascomycin is often limited by the depletion of precursor molecules during the later stages of fermentation. nih.govresearchgate.net Polyhydroxybutyrate (PHB) is a carbon storage polymer accumulated by many bacteria, including Streptomyces, during periods of carbon excess. nih.govresearchgate.net This intracellular reservoir can be mobilized to provide precursors for secondary metabolism when primary carbon sources become scarce. nih.govresearchgate.net

Research has demonstrated a direct correlation between PHB metabolism and ascomycin production in S. hygroscopicus. nih.govresearchgate.net The accumulation of PHB during the exponential growth phase and its subsequent degradation during the stationary phase coincides with the onset of ascomycin biosynthesis. nih.gov

To leverage this relationship, genetic engineering strategies have been implemented to enhance PHB metabolism. The co-overexpression of the exogenous PHB synthesis gene (phaC) and the native PHB decomposition gene (fkbU) in S. hygroscopicus resulted in increased biomass and a higher ascomycin yield. nih.gov Transcriptional analysis revealed that PHB storage in the exponential phase accelerated the utilization of carbon sources, while its breakdown in the stationary phase boosted the metabolic flux towards ascomycin precursors. nih.gov By optimizing carbon source addition in conjunction with this genetic modification, the ascomycin yield was increased to 626.30 mg/L, a 2.11-fold increase compared to the parent strain. nih.gov

Shikimic Acid Pathway Contribution and Enhancement

The shikimic acid pathway is a crucial metabolic route for the biosynthesis of aromatic amino acids and other important compounds in bacteria, plants, and fungi. nih.govdovepress.comwikipedia.org In the context of ascomycin biosynthesis, this pathway provides the precursor 3,4-dihydroxycyclohexane-1-carboxylic acid (DHCHC). Enhancing the metabolic flux through the shikimic acid pathway is a viable strategy for increasing ascomycin production.

One approach to achieving this is through the development of shikimic acid-resistant strains. A resistant mutant, SA68, was found to have an ascomycin production of 330 mg/L, a 22% increase over the parent strain. researchgate.net Furthermore, the exogenous addition of shikimic acid to the fermentation broth can further boost yields. researchgate.net For the SA68 strain, the addition of 3 g/L of shikimic acid at 24 hours of fermentation increased ascomycin production by an additional 36%, reaching a final titer of 450 mg/L. researchgate.net This demonstrates that both genetic modification to enhance pathway flux and precursor feeding can be effective strategies for improving ascomycin biosynthesis.

Microbial Synthesis Dependency and Challenges in Bioproduction

Despite the indispensability of this biological process, it is not without its challenges. A primary obstacle is the inherently low yield of ascomycin from wild-type strains of S. hygroscopicus. nih.gov This necessitates extensive strain improvement programs and process optimization to achieve commercially viable production levels. The high cost of fermentation media and the complex downstream processing required to isolate and purify ascomycin further contribute to the economic challenges of its bioproduction. nih.gov Overcoming these hurdles through continued research in genetic engineering and bioprocess optimization is crucial for ensuring a stable and affordable supply of this important immunosuppressive agent.

Molecular and Cellular Mechanisms of Action of Ascomycin

Molecular Target Identification: Calcineurin Inhibition

The principal molecular target of Ascomycin is calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. nih.govnih.gov This enzyme plays a crucial role in signal transduction pathways, particularly in T-lymphocytes, where it is essential for the activation of genes required for an immune response. Ascomycin's inhibitory action is not direct; instead, it requires the formation of a complex with an intracellular receptor to become an active inhibitor of calcineurin. nih.govnih.gov

The mechanism of Ascomycin is initiated by its passive diffusion across the cell membrane into the cytoplasm, where it binds with high affinity to a specific cytosolic protein known as FK506-binding protein 12 (FKBP12). nih.govnih.gov FKBP12 is a highly conserved and abundant immunophilin with peptidyl-prolyl isomerase (PPIase) activity, although this enzymatic function is not directly related to the immunosuppressive action of the complex. nih.gov The binding of Ascomycin to FKBP12 induces a conformational change in the protein, creating a new composite surface. nih.gov This newly formed Ascomycin-FKBP12 complex is the active entity that targets and inhibits calcineurin. nih.govnih.govnih.gov Structural studies have shown that specific regions of the Ascomycin molecule are crucial for this interaction, fitting into a hydrophobic pocket on FKBP12. researchgate.net

Once formed, the Ascomycin-FKBP12 complex binds to calcineurin. nih.gov This binding event physically obstructs the active site of the phosphatase, preventing it from accessing and dephosphorylating its substrates. nih.govrcsb.org A key substrate of calcineurin in T-cells is the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors. nih.govbohrium.com In a resting T-cell, NFAT is phosphorylated and resides in the cytoplasm. Upon T-cell receptor activation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal that allows NFAT to translocate into the nucleus. nih.gov Inside the nucleus, NFAT acts as a transcription factor, upregulating the expression of genes crucial for the immune response, including interleukin-2 (IL-2). By inhibiting calcineurin's phosphatase activity, the Ascomycin-FKBP12 complex prevents the dephosphorylation and subsequent nuclear translocation of NFAT, thereby blocking the transcription of key cytokine genes. nih.govbohrium.com

Table 1: Molecular Interactions in Calcineurin Inhibition by Ascomycin

| Component | Role in Mechanism | Consequence of Interaction |

|---|---|---|

| Ascomycin | Binds to FKBP12 | Initiates the formation of the inhibitory complex |

| FKBP12 | Intracellular receptor for Ascomycin | Forms a composite surface with Ascomycin to bind Calcineurin |

| Ascomycin-FKBP12 Complex | Active inhibitor | Binds to Calcineurin, sterically hindering its active site |

| Calcineurin | Serine/threonine phosphatase | Phosphatase activity is blocked by the bound complex |

| NFAT | Transcription factor (Calcineurin substrate) | Remains phosphorylated in the cytoplasm, preventing gene transcription |

Immunomodulatory Mechanisms at the Cellular Level

The inhibition of the calcineurin-NFAT signaling pathway by Ascomycin translates into significant immunomodulatory effects at the cellular level. These effects are most pronounced in cells of the immune system, such as T-lymphocytes and mast cells, leading to a dampening of the inflammatory response.

Ascomycin effectively inhibits the production of a range of cytokines from different T-helper (Th) cell subsets. The blockade of NFAT activation prevents the transcription of genes for both Th1-type cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and Th2-type cytokines, including Interleukin-4 (IL-4) and Interleukin-10 (IL-10). nih.govscirp.org

Th1 Cytokines : IL-2 is a critical growth factor for T-cell proliferation, and IFN-γ is a key mediator of cellular immunity. By suppressing their production, Ascomycin curtails the expansion and effector functions of T-cells. nih.govscirp.org

Th2 Cytokines : IL-4 is essential for B-cell switching to IgE production and the differentiation of Th2 cells, while IL-10 has complex regulatory functions, including the suppression of Th1 responses. scirp.orgnih.gov Inhibition of these cytokines contributes to the broad immunosuppressive profile of Ascomycin.

This dual inhibition of Th1 and Th2 responses underscores the potent and widespread immunomodulatory capacity of the compound.

Ascomycin and its derivatives have been shown to be potent inhibitors of mast cell activation. nih.gov Mast cells are key effector cells in allergic and inflammatory reactions, releasing a variety of pre-formed and newly synthesized mediators upon activation. frontiersin.org Ascomycin inhibits the release of granule-associated mediators, such as histamine and serotonin, following activation through the high-affinity IgE receptor (FcεRI). nih.govnih.gov Furthermore, it blocks the transcription and release of newly synthesized inflammatory cytokines, like Tumor Necrosis Factor-alpha (TNF-α), from mast cells. nih.gov This inhibitory action on mast cells is also dependent on the formation of an immunophilin complex and subsequent calcineurin inhibition, which interferes with the calcium-dependent signaling pathways required for degranulation and cytokine synthesis. nih.govfrontiersin.org

Table 2: Immunomodulatory Effects of Ascomycin on a Cellular Level

| Cell Type | Pathway Affected | Key Mediators Inhibited | Cellular Consequence |

|---|---|---|---|

| T-helper 1 (Th1) Cells | Calcineurin/NFAT | IL-2, IFN-γ | Reduced T-cell proliferation and cellular immune response |

| T-helper 2 (Th2) Cells | Calcineurin/NFAT | IL-4, IL-10 | Reduced humoral immunity and allergic responses |

| Mast Cells | FcεRI-mediated calcium signaling | Histamine, Serotonin, TNF-α, LTC4 | Inhibition of degranulation and inflammatory mediator release |

Neuromodulatory and Neuroprotective Pathways

Beyond its well-documented immunomodulatory effects, Ascomycin also exhibits significant activity within the central nervous system (CNS). nih.govnih.gov Calcineurin is highly expressed in the brain and plays a role in neuronal signaling, plasticity, and excitability. By crossing the blood-brain barrier, Ascomycin can inhibit brain calcineurin, leading to neuromodulatory and neuroprotective effects. nih.gov

Preclinical studies suggest that the pharmacological action of Ascomycin in the brain involves several pathways:

Regulation of Neurotransmitter Receptors : Calcineurin inhibition can modulate the function of key neurotransmitter receptors, including gamma-aminobutyric acid (GABA) and glutamate receptors. nih.govnih.gov This modulation can alter neuronal excitability and is thought to contribute to the anticonvulsant activity observed with Ascomycin. nih.govnih.gov

Neuronal Structure and Plasticity : The compound may influence the neuronal cytoskeleton and the morphology of dendritic spines, which are critical for synaptic plasticity and cognitive function. nih.govnih.gov

Inflammatory Responses in Glial Cells : Ascomycin and related compounds can inhibit signaling pathways in glial cells such as astrocytes and microglia. nih.govnih.govnih.gov This action can change the expression pattern of cytokines and neurotrophins in the brain, potentially reducing neuroinflammation, which is implicated in various neurodegenerative diseases. nih.govnih.gov These mechanisms contribute to the neuroprotective potential of Ascomycin, with studies suggesting it may be useful in preventing ischemic brain damage and neuronal death. nih.gov

Table 3: Neuromodulatory and Neuroprotective Effects of Ascomycin

| Pathway/Target | Mechanism of Action | Potential Therapeutic Effect |

|---|---|---|

| GABA and Glutamate Receptors | Calcineurin-mediated regulation of receptor channels | Anticonvulsant activity |

| Neuronal Cytoskeleton | Regulation of dendritic spine morphology | Modulation of synaptic plasticity |

| Glial Cells (Astrocytes, Microglia) | Inhibition of inflammatory signaling pathways | Neuroprotection, reduced neuroinflammation |

| Gene Expression | Altered pattern of cytokine and neurotrophin expression | Prevention of ischemic brain damage |

Table 4: Mentioned Compounds

| Compound Name |

|---|

| Ascomycin |

| Calmodulin |

| Cyclosporin A |

| Dexamethasone |

| FK506 (Tacrolimus) |

| Gamma-aminobutyric acid (GABA) |

| Glutamate |

| Histamine |

| Interferon-gamma (IFN-γ) |

| Interleukin-2 (IL-2) |

| Interleukin-4 (IL-4) |

| Interleukin-10 (IL-10) |

| Pimecrolimus (SDZ ASM 981) |

| Rapamycin |

| Serotonin |

Calcineurin-Mediated Regulation of GABA and Glutamate Receptor Channels

Ascomycin's influence on neuronal signaling involves the calcineurin-mediated regulation of key neurotransmitter systems, including those for gamma-aminobutyric acid (GABA) and glutamate. nih.govnih.gov Calcineurin activity, driven by calcium influx through N-methyl-D-aspartate (NMDA) receptors following glutamate stimulation, has been shown to destabilize GABA-A receptor (GABAAR) clusters at the synapse. This destabilization occurs because calcineurin dephosphorylates GABAAR subunits, which increases their lateral diffusion and promotes their dispersal from the postsynaptic density.

By inhibiting calcineurin, Ascomycin can counteract this effect. The inhibition of calcineurin prevents the dephosphorylation of GABAARs, thereby stabilizing their clusters at inhibitory synapses and maintaining the appropriate balance of excitation and inhibition in neural circuits. This mechanism is crucial for preventing the synaptic weakening that can result from excessive glutamate receptor activation. nih.gov Therefore, the pharmacological action of Ascomycin in the brain is directly linked to its ability to modulate the stability and function of GABA and glutamate receptor channels through its interaction with the calcineurin signaling pathway. nih.govnih.gov

Effects on Neuronal Cytoskeleton and Dendritic Spine Morphology

The structural plasticity of neurons, particularly the morphology of dendritic spines, is fundamentally linked to the dynamic remodeling of the actin cytoskeleton. nih.gov Dendritic spines are the primary sites of excitatory synapses, and their shape and size are critical for synaptic strength and memory formation. Ascomycin's pharmacological activity includes the calcineurin-mediated regulation of the neuronal cytoskeleton and the morphology of these dendritic spines. nih.govnih.gov

Calcineurin plays a direct role in controlling the organization and stability of the cytoskeleton. nih.gov Intense glutamate receptor activity leads to a calcium influx that activates calcineurin. nih.gov Activated calcineurin can then dephosphorylate key cytoskeletal proteins, leading to a destabilization and loss of filamentous actin (F-actin) from the dendritic spine. nih.gov This process can cause the rapid shrinkage and disappearance of spines. nih.gov Research has demonstrated that calcineurin antagonists, such as Ascomycin, can prevent this destabilization. By blocking calcineurin, Ascomycin attenuates the NMDA-induced loss of F-actin at synapses, thereby preserving the structural integrity of dendritic spines. nih.gov This suggests that calcineurin is a key regulator of the actin-based structures within neurons, and its inhibition by Ascomycin can protect against the loss of synaptic structures. nih.govnih.gov

Modulation of Inflammatory Responses in Glial Cells

Glial cells, including astrocytes and microglia, are the primary immune cells of the central nervous system. Their activation leads to neuroinflammation, a process implicated in many neurological disorders. A key pharmacological action of Ascomycin in the brain is the modulation of these inflammatory responses in glial cells. nih.govnih.gov This modulation is achieved through the inhibition of the calcineurin/Nuclear Factor of Activated T-cells (NFAT) signaling pathway. nih.govfrontiersin.org

In both astrocytes and microglia, various inflammatory mediators can trigger an increase in intracellular calcium, which in turn activates calcineurin. nih.govfrontiersin.org Activated calcineurin then dephosphorylates NFAT transcription factors, enabling their translocation into the nucleus. researchgate.net Once in the nucleus, NFAT drives the expression of numerous pro-inflammatory genes, including cytokines and chemokines, which perpetuates a cycle of chronic neuroinflammation. nih.govresearchgate.net Ascomycin, as a potent calcineurin inhibitor, blocks this critical step. By preventing NFAT dephosphorylation and nuclear translocation, Ascomycin effectively suppresses the transcription of these inflammatory mediators in glial cells, thus dampening the neuroinflammatory response. frontiersin.orgresearchgate.net

Inhibition of Astrocytic Signaling Pathways and Gene Expression Modulation

Ascomycin and its analogues inhibit critical signaling pathways within astrocytes, leading to significant changes in their pattern of gene expression. nih.govnih.gov Astrocytes play a vital role in brain homeostasis, including the regulation of glutamate levels at the synapse. The calcineurin/NFAT pathway is a central regulator of astrocytic activation and function. nih.gov

Studies have shown that in response to injury or disease, calcineurin activity becomes elevated in astrocytes. frontiersin.orgjneurosci.org This hyperactivity of the CN/NFAT pathway can lead to detrimental changes in gene expression. For instance, it can downregulate the expression of the primary astrocytic glutamate transporter, GLT-1 (also known as EAAT2). frontiersin.orgnih.govoup.com A reduction in GLT-1 impairs the clearance of glutamate from the synaptic cleft, leading to excitotoxicity and neuronal damage. nih.gov

Pharmacological inhibition of calcineurin by compounds like Ascomycin can reverse these effects. By blocking the CN/NFAT pathway in astrocytes, it is possible to prevent the downregulation of GLT-1 and normalize glutamate transport. nih.gov This action helps to restore synaptic function and protect against neuronal hyperexcitability. nih.govnih.gov Furthermore, inhibiting this pathway modulates the expression of astrocytic genes for cytokines and neurotrophins, shifting the cells from a neurotoxic to a more neurosupportive phenotype. nih.govnih.govnih.gov

Antiviral Mechanisms of Ascomycin and Its Derivatives

Beyond its immunomodulatory and neuroprotective roles, Ascomycin has been identified as a potent antiviral agent, particularly against viruses of the Flaviviridae family. Its mechanism of action targets a crucial host cell signaling pathway that these viruses exploit for their replication.

Suppression of Viral RNA Replication (e.g., Flaviviridae family)

Ascomycin has demonstrated a significant inhibitory effect against the replication of several members of the Flaviviridae family. Research has identified Ascomycin as an effective inhibitor of Zika virus (ZIKV) in various cell lines, including Vero cells, hepatoma cells (Huh7), and glioblastoma cells (SNB-19). nih.gov The inhibitory concentrations were found to be far below the cytotoxic concentrations, indicating a specific antiviral effect. nih.gov

Mechanistic studies have revealed that Ascomycin acts by suppressing the RNA replication step in the viral life cycle. nih.gov This inhibition is not limited to ZIKV; Ascomycin also effectively inhibits the infection of other medically important flaviviruses, such as dengue virus and hepatitis C virus. nih.gov

| Cell Line | Cell Type | IC50 (μM) |

|---|---|---|

| Vero | Kidney epithelial | 0.11 |

| Huh7 | Hepatoma | 0.38 |

| SNB-19 | Glioblastoma | 0.06 |

Involvement of Calcineurin-NFAT Pathway in Antiviral Activity

The antiviral activity of Ascomycin is mechanistically linked to its well-established role as an inhibitor of the calcineurin-NFAT signaling pathway. nih.gov Many viruses, including flaviviruses, rely on host cell factors and pathways to complete their life cycle. The calcineurin-NFAT pathway is one such host pathway that can be co-opted by viruses.

The inhibitory effect of Ascomycin on ZIKV replication has been associated with the regulation of this pathway. nih.gov Calcineurin is a calcium-dependent phosphatase that, upon activation, dephosphorylates NFAT transcription factors. This allows NFAT to move into the nucleus and activate the transcription of specific genes. By inhibiting calcineurin, Ascomycin prevents NFAT activation. frontiersin.org This blockade of a key host signaling pathway disrupts the cellular environment in a way that is unfavorable for viral RNA replication, thereby exerting a potent antiviral effect. nih.gov

Derivatives and Structure Activity Relationships Sar of Ascomycin

Structural Modification Strategies for Ascomycin Derivatives

The development of ascomycin derivatives has been pursued through two primary avenues: chemical synthesis and genetic engineering. These approaches have enabled the targeted modification of specific functional groups and the introduction of novel structural motifs to probe and modulate biological activity.

Chemical synthesis provides a versatile platform for creating ascomycin analogs with precise structural alterations. One notable example is the synthesis of a C-33 hydroxyl derivative of ascomycin. This modification was designed to increase the aqueous solubility of the parent compound. The introduction of a hydroxyl group at the C-33 position resulted in a hundred-fold increase in solubility at pH 7.4 and a nearly 300-fold increase at pH 6.5, while maintaining excellent immunosuppressive activity in both in vitro and in vivo assays. nih.gov

Genetic engineering of the ascomycin-producing organism, Streptomyces hygroscopicus, has emerged as a powerful tool for generating novel analogs that are often inaccessible through traditional chemical synthesis. nih.govnih.gov This approach involves the manipulation of the polyketide synthase (PKS) genes responsible for ascomycin biosynthesis.

By replacing specific acyltransferase (AT) domains within the PKS modules, researchers have successfully produced analogs with modifications at various positions. For instance, replacing the AT domain in module 8 with an AT specific for methylmalonyl-CoA led to the production of 13-desmethoxy-13-methyl-FK520. nih.govresearchgate.net This modification demonstrated that the substrate specificity of the PKS can be altered to incorporate different extender units, thereby creating structural diversity. researchgate.net Further genetic modifications have generated analogs with changes at the C-13 and C-15 positions, replacing the native methoxy groups with hydrogen, methyl, or ethyl groups. These engineered analogs exhibited tight binding to FKBP12 but had decreased calcineurin phosphatase inhibition and immunosuppressive properties. researchgate.net

These genetic manipulation techniques not only expand the chemical diversity of ascomycin derivatives but also provide valuable insights into the biosynthetic pathway of this complex natural product. researchgate.net

Structure-Activity Relationship Analysis of Ascomycin Analogs

The systematic study of ascomycin analogs has allowed for a detailed understanding of the relationship between their chemical structures and biological activities. This structure-activity relationship (SAR) analysis is crucial for the rational design of new derivatives with improved therapeutic properties.

SAR studies have revealed that different regions of the ascomycin molecule are critical for its interaction with its biological targets, FKBP and calcineurin. The binding domain of ascomycin is responsible for its interaction with FKBP, while the effector domain is involved in the subsequent inhibition of calcineurin. nih.gov

Modifications in the C-21 side chain, which differentiate ascomycin (ethyl) from its close analog FK506 (allyl), have been shown to influence biological activity. researchgate.net Furthermore, alterations in the "tricarbonyl" region can significantly impact the compound's stability and reactivity. researchgate.net The synthesis of pyrazole analogues derived from ascomycin has been one approach to explore the effect of structural changes in this region on biological activity. researchgate.net The generation of 13- and 15-desmethoxy analogs through genetic engineering demonstrated that these positions are important for the inhibition of calcineurin phosphatase but not for binding to FKBP12. researchgate.net

The following table summarizes the effects of specific structural modifications on the biological activity of ascomycin analogs.

| Modification Site | Type of Modification | Resulting Biological Activity |

| C-33 | Introduction of a hydroxyl group | Increased aqueous solubility, retained immunosuppressive activity nih.gov |

| C-32 | Addition of an indolyl ether group | Retained immunosuppressive activity, reduced toxicity acs.orgnih.gov |

| C-13 | Replacement of methoxy with methyl | Decreased calcineurin inhibition and immunosuppressive properties researchgate.net |

| C-15 | Replacement of methoxy group | Decreased calcineurin inhibition and immunosuppressive properties researchgate.net |

A significant goal of SAR studies has been to dissociate the potent immunosuppressive activity of ascomycin from its other potentially beneficial pharmacological effects, such as neuroprotective and antifungal activities. This has led to the development of non-immunosuppressive analogs.

For example, the (R)- and (S)-[18-OH]ascomycin isomers bind tightly to FKBP but lack immunosuppressive activity. nih.gov Structural analysis of these analogs when bound to FKBP revealed conformations that are different from that of the immunosuppressive ascomycin-FKBP complex, providing insights into the structural requirements for calcineurin binding. nih.gov Combinatorial biosynthesis has also been employed to create FK506 analogues with significantly reduced immunosuppressive activity but improved antifungal activity. acs.org These studies highlight the potential to fine-tune the pharmacological profile of ascomycin derivatives by targeting specific structural moieties. acs.org However, it is noteworthy that two non-immunosuppressive FK506 analogs showed no antiviral effect against coronaviruses in certain infection models. nih.gov

The biological activity of ascomycin and its analogs is intimately linked to the conformational changes that occur upon binding to their protein targets. The interaction between a ligand and a protein is a dynamic process that can involve an "induced-fit" mechanism, where the binding of the ligand induces a conformational change in the protein, or a "pre-existing equilibrium" model, where the protein exists in a population of conformations and the ligand selectively binds to a specific one. researchgate.netnih.gov

In the case of ascomycin derivatives, the conformation of the macrolide when bound to FKBP is crucial for its subsequent interaction with calcineurin. The flexibility of certain parts of the molecule, such as the linkage to the indole groups in 32-indolyl ether derivatives, may allow for optimal positioning and interaction with the calcineurin binding site. nih.gov Molecular dynamics simulations have been used to study the conformational changes of proteins upon ligand binding, providing a deeper understanding of these dynamic interactions at an atomic level. nih.gov Understanding these conformational dynamics is essential for designing new ascomycin analogs with tailored affinities and biological activities.

Three-Dimensional Structural Analysis of Ascomycin-Protein Complexes

The three-dimensional architecture of ascomycin in complex with its primary intracellular receptor, the FK506-binding protein (FKBP, specifically FKBP12), has been extensively elucidated through high-resolution structural biology techniques. researchgate.net These studies are fundamental to understanding the molecular basis of its activity and for guiding the rational design of new derivatives. The principal methods employed for this purpose are X-ray crystallography and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy in solution. rcsb.orgnih.govacs.org

High-resolution crystal structures of ascomycin and its analogues bound to FKBP12 reveal a detailed picture of the binding interface. rcsb.orgacs.org Similarly, solution structures determined by NMR spectroscopy provide insights into the dynamics of the complex and confirm that the conformation observed in the crystalline state is largely preserved in solution. nih.govacs.orgnih.gov

A significant portion of the ascomycin molecule is involved in the interaction with FKBP12. The conformation of ascomycin when bound to the protein is substantially different from its structure in solution when uncomplexed. nih.gov Upon binding, both the ligand and specific regions of the protein undergo conformational adjustments to achieve a thermodynamically stable complex. nih.gov NMR studies have identified differences in the FKBP protein structure between its unbound state and the ascomycin-bound complex, particularly in the regions spanning residues 33-45 and 78-92. nih.gov

The interaction between ascomycin and FKBP12 creates a composite surface that is then recognized by the protein phosphatase calcineurin. This ternary complex formation (FKBP12-ascomycin-calcineurin) is crucial for the immunosuppressive activity of the macrolide. Structural studies of ascomycin derivatives have shown that modifications, for instance at the C-32 position, can influence the stability of this ternary complex. acs.org The indole groups of certain 32-indolyl ether derivatives project away from the main body of the complex, interacting with a binding site on calcineurin and thereby enhancing the stability of the ternary assembly. acs.org

Structural Data of Ascomycin-FKBP Complexes

The Protein Data Bank (PDB) contains several high-resolution structures of ascomycin and its derivatives complexed with FKBP proteins. These structures provide precise atomic coordinates, allowing for detailed analysis of the molecular interactions.

| PDB ID | Complex | Experimental Method | Resolution (Å) |

| 7U0S | FKBP1A from Aspergillus fumigatus bound to Ascomycin | X-ray Diffraction | 1.70 |

| 1QPL | Human FKBP12 with a 32-indolyl derivative of ascomycin | X-ray Diffraction | 2.90 |

| NMR Solution Structure | Human FKBP12 with Ascomycin | Heteronuclear Multidimensional NMR | N/A |

Data sourced from RCSB PDB and relevant publications. rcsb.orgnih.govrcsb.org

Key Molecular Interactions in the Ascomycin-FKBP12 Binding Pocket

Detailed analyses of the complex structures have identified specific amino acid residues within FKBP12 that are critical for binding ascomycin. These interactions are predominantly hydrophobic, but key hydrogen bonds provide specificity and stability.

| FKBP12 Residue | Type of Interaction with Ascomycin |

| Tyr26 | Hydrophobic interaction |

| Phe36 | Hydrophobic interaction |

| Asp37 | Hydrogen bond |

| Arg42 | Hydrogen bond |

| Phe46 | Hydrophobic interaction |

| Gln53 | Hydrogen bond |

| Glu54 | Hydrogen bond |

| Val55 | Hydrophobic interaction |

| Ile56 | Hydrophobic interaction |

| Trp59 | Hydrophobic interaction |

| Tyr82 | Hydrogen bond with the C1-carbonyl group |

| Ile91 | Hydrophobic interaction |

| Phe99 | Hydrophobic interaction |

This table represents a consensus of key interacting residues identified through various structural studies of FKBP12 with ascomycin and the closely related tacrolimus.

The solution structure of the FKBP/ascomycin complex has been determined with high precision using 1958 experimental restraints, including 1724 nuclear Overhauser effect (NOE) derived distances and 122 hydrogen bond restraints. nih.gov The root mean square deviation (RMSD) between the ensemble of NMR structures and the mean coordinates was found to be 0.43 Å for the backbone atoms, indicating a well-defined structure. nih.gov The conformation of ascomycin bound to FKBP is very similar to the X-ray crystal structure of FK506 bound to the same protein. nih.govnih.gov

Preclinical Investigations of Ascomycin and Its Analogs

In Vivo Animal Model Research

The promising in vitro findings for ascomycin have been further explored in various in vivo animal models to assess its efficacy and biological effects in a whole-organism context. These studies are essential for bridging the gap between cellular activity and potential clinical utility.

For its primary immunosuppressive activity, ascomycin derivatives have been tested in models such as the rat popliteal lymph node (rPLN) hyperplasia assay. youtube.com This assay evaluates the ability of a compound to suppress the inflammatory and proliferative response in a lymph node following an antigenic challenge, providing a measure of in vivo immunosuppression. youtube.com

The anticonvulsant activity of ascomycin has been demonstrated in rodent models. Direct infusion of ascomycin into the rat hippocampus via microdialysis probes was shown to have a significant anticonvulsant effect against picrotoxin-induced seizures. nih.gov Furthermore, systemic administration of ascomycin was effective in preventing pentylenetetrazol (PTZ)-induced chemical kindling in mice, a model that simulates the development of epilepsy. nih.govrxlist.com

In the realm of antiviral research, the in vitro efficacy of ascomycin against ZIKV was followed up with studies in A129 mice, which are deficient in the type I interferon receptor and thus susceptible to ZIKV infection. nih.gov In this model, treatment with ascomycin resulted in a significant, up to 3,500-fold reduction in the ZIKV load in the blood. nih.gov Moreover, immunohistochemistry staining revealed that the infection in the brains of treated mice was undetectable, highlighting its potential to control viral dissemination and neuroinvasion. nih.gov

| Pharmacological Activity | Animal Model | Key Findings |

|---|---|---|

| Immunosuppression | Rat (Popliteal Lymph Node Assay) | Demonstrated excellent immunosuppressive activity by reducing lymph node hyperplasia. youtube.com |

| Anticonvulsant | Rat (Hippocampal Infusion) | Showed anticonvulsant effect against picrotoxin-induced seizures. nih.gov |

| Mouse (PTZ-Kindling Model) | Prevented the development of chemically induced seizures. rxlist.com | |

| Antiviral (Zika Virus) | A129 Mouse | Reduced viral load in blood by up to 3,500-fold and rendered brain infection undetectable. nih.gov |

Immunosuppressive Effects in Allograft Models

The immunosuppressive capabilities of ascomycin have been evaluated in preclinical models, often in comparison to the structurally related compound tacrolimus (FK506). In a popliteal lymph node hyperplasia assay conducted in rats, ascomycin demonstrated immunosuppressive potency, although it was found to be three times less potent than FK506 nih.gov. This assay is a standard method for assessing the immunosuppressive activity of compounds by measuring the suppression of lymphocyte proliferation in response to an antigenic challenge. The findings from these rodent models indicate that ascomycin's mechanism of action for immunosuppression is likely tied to calcineurin inhibition, a pathway it shares with FK506 nih.gov. The development of effective immunosuppressive strategies is crucial for preventing allograft rejection in vascularized composite allotransplantation (VCA), and preclinical studies in rodent models aim to establish therapies that can sustain graft survival pitt.edu.

Neuropharmacological Evaluation in Rodent Models of Epilepsy and Ischemia

Beyond its immunosuppressive effects, ascomycin and its analogs have been investigated for their neuropharmacological activities. nih.gov Preclinical studies suggest potential therapeutic applications as both anticonvulsants and neuroprotectants. nih.gov Ascomycin has demonstrated anticonvulsant activity when directly perfused into the hippocampus of rats using microdialysis probes nih.gov.

Furthermore, ascomycin derivatives are being explored for their potential to prevent neuronal death and brain damage resulting from ischemia nih.gov. The proposed mechanism for these neurological effects involves the inhibition of calcineurin (CaN), a calcium-dependent protein phosphatase nih.gov. This inhibition may regulate gamma-aminobutyric acid (GABA) and glutamate receptor channels, influence the neuronal cytoskeleton, and modulate inflammatory responses in glial cells nih.gov. Studies show that ascomycin can inhibit signaling pathways in astrocytes, altering the expression patterns of cytokines and neurotrophins, highlighting its potential as a therapeutic agent for central nervous system (CNS) diseases nih.gov. Rodent models, such as the pilocarpine model of epilepsy in rats, are established tools for assessing cognitive comorbidities and the effects of potential new therapies on seizure-related conditions frontiersin.org.

Antiviral Efficacy Assessment in Murine Infection Models (e.g., Zika Virus)

Recent preclinical research has identified ascomycin as a potent inhibitor of the Zika virus (ZIKV). nih.govresearchgate.net In a study utilizing A129 mice, a strain susceptible to ZIKV infection, ascomycin demonstrated significant antiviral efficacy. nih.gov Treatment with ascomycin resulted in a substantial reduction of the viral load in the blood by up to 3,500-fold nih.gov. Moreover, the ZIKV infection in the brains of the treated mice became undetectable by immunohistochemistry staining nih.govresearchgate.net. Mechanistic studies suggest that ascomycin inhibits a step in the ZIKV RNA replication process, potentially involving the calcineurin-NFAT signaling pathway nih.govresearchgate.net. The compound was also found to inhibit other members of the Flaviviridae family, including the dengue virus and hepatitis C virus nih.govresearchgate.net. The use of immunocompromised murine models, such as the A129 mouse which lacks interferon receptors, is a critical strategy for evaluating the in vivo efficacy of antiviral candidates against arboviruses like ZIKV nih.govbmrtsbcaljournal.comebiohippo.com.

Table 1: Antiviral Efficacy of Ascomycin in ZIKV-Infected A129 Mice

| Model | Parameter Measured | Finding | Reference |

|---|---|---|---|

| A129 Mice | ZIKV load in blood | Reduction of up to 3,500-fold | nih.gov |

Investigation of Anti-inflammatory Actions in Animal Models of Skin Diseases

Ascomycin and its derivatives, notably the analog SDZ ASM 981 (Pimecrolimus), have demonstrated significant anti-inflammatory activity in various animal models of inflammatory skin diseases. nih.govnih.gov The primary biological effect of ascomycins in this context is the inhibition of both Th1- and Th2-type cytokine synthesis in target cells nih.govnih.gov. This mechanism is central to its efficacy in conditions like atopic dermatitis and allergic contact dermatitis oup.com.

In preclinical studies, topical application of SDZ ASM 981 was shown to be highly effective in animal models of skin inflammation, including allergic contact dermatitis, atopic dermatitis, and psoriasis nih.govnih.gov. A key finding from these studies is that the compound exerts its anti-inflammatory effects without causing skin atrophy, a common side effect of topical corticosteroids nih.govnih.gov. Ascomycin has been found to selectively inhibit the elicitation phase of allergic contact dermatitis without impairing the primary immune response when administered systemically oup.com. Animal models are indispensable for studying the pathogenesis of complex skin diseases like atopic dermatitis and for the preclinical evaluation of new therapeutic agents nih.govsemanticscholar.orgmdpi.com.

Table 2: Anti-inflammatory Effects of Ascomycin Analogs in Skin Disease Models

| Compound | Animal Model | Disease Modeled | Key Finding | Reference |

|---|---|---|---|---|

| SDZ ASM 981 | Not Specified | Skin Inflammation | High anti-inflammatory activity | nih.gov |

| SDZ ASM 981 | Not Specified | Allergic Contact Dermatitis | High anti-inflammatory activity | nih.gov |

| SDZ ASM 981 | Not Specified | Atopic Dermatitis | Effective upon topical application | nih.govnih.gov |

Analytical Methodologies for Ascomycin Research

Chromatographic Techniques for Ascomycin Quantitation and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are central to the quantitative analysis and purity verification of Ascomycin. These techniques separate Ascomycin from related compounds and impurities, allowing for precise measurement and assessment.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is a critical step in Ascomycin analysis. A validated reverse-phase HPLC (RP-HPLC) method has been established for the determination of Ascomycin content, particularly as an impurity in Tacrolimus Active Pharmaceutical Ingredients (API). biorxiv.org The validation process for such methods is performed in accordance with International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, linearity, selectivity, and robustness. biorxiv.org

Method development involves optimizing several parameters to achieve effective separation. This includes the selection of an appropriate stationary phase, such as a C18 column, and the composition of the mobile phase. biorxiv.org For instance, a gradient elution using a mixture of phosphate (B84403) buffer and acetonitrile is a common approach. frontiersin.org Key parameters like flow rate, column temperature, and injection volume are meticulously adjusted to ensure reliable and reproducible results. biorxiv.orgfrontiersin.org The validation of these methods demonstrates linearity over a specific concentration range, with coefficients of determination (r²) ideally greater than 0.999. biorxiv.orgconsensus.app Sensitivity is confirmed by establishing the limit of detection (LOD) and limit of quantification (LOQ). biorxiv.org

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase (Column) | X-TERRA, C18 (4.6 x 150mm, 3.0µm) | biorxiv.org |

| Mobile Phase | A: 6 ml orthophosphoric acid and Acetonitrile: Tert-butyl Methyl Ether (81:19) in a 4:1 ratio B: 6 ml orthophosphoric acid and Acetonitrile: Tert-butyl Methyl Ether (81:19) in a 1:4 ratio | biorxiv.org |

| Flow Rate | 1.5 mL/min | biorxiv.org |

| Column Temperature | 60 °C | biorxiv.org |

| Detection Wavelength | 220 nm | biorxiv.org |

| Injection Volume | 20 µL | biorxiv.org |

| Retention Time | 29.5 minutes | biorxiv.org |

| Limit of Detection (LOD) | 0.133 µg/ml | biorxiv.org |

| Limit of Quantification (LOQ) | 0.450 µg/ml | biorxiv.org |

Detection Methods in HPLC (e.g., UV Detection)

Ultraviolet (UV) detection is a commonly employed technique in the HPLC analysis of Ascomycin due to its simplicity, stability, and cost-effectiveness. biorxiv.orgnih.gov The method relies on the principle that the molecule absorbs light in the UV spectrum. For Ascomycin, a detection wavelength of 220 nm has been shown to be effective. biorxiv.org The UV detector measures the absorbance of the eluent as it exits the chromatographic column, generating a signal proportional to the concentration of the analyte. nih.gov This allows for the accurate quantification of Ascomycin and its impurities. biorxiv.org While other detectors exist, UV detection provides a robust and accessible method for routine quality control and research applications involving Ascomycin. nih.govnih.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structure elucidation of Ascomycin in solution. nih.govnih.gov Multidimensional and heteronuclear NMR methods, including two- and three-dimensional techniques, have been used to obtain the complete ¹H and ¹³C resonance assignments for Ascomycin, often when it is bound to its target protein, FKBP12. mdpi.comnih.gov

These advanced NMR experiments provide crucial data on through-bond and through-space correlations between atoms. For example, Nuclear Overhauser Effect (NOE) data, observed in experiments like ¹³C-edited 3D HMQC-NOESY, are used to determine intramolecular distances. mdpi.comnih.gov This information is then used as constraints in molecular dynamics simulations to define the conformation of the molecule in solution. mdpi.comnih.gov Such studies have revealed that the conformation of Ascomycin when bound to FKBP is very similar to the X-ray crystal structure of the related FK506 bound to the same protein. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight of Ascomycin and for obtaining information about its structure through fragmentation analysis. It is frequently coupled with liquid chromatography (LC-MS/MS) for enhanced sensitivity and specificity, particularly in quantitative applications where Ascomycin is used as an internal standard for the analysis of other immunosuppressants like Tacrolimus and Everolimus. nih.gov

In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the molecule of interest is selected and fragmented, and the resulting product ions are detected. This process creates a specific mass transition that can be used for highly selective quantification. For Ascomycin, specific mass transitions have been identified and are used in multiple reaction monitoring (MRM) modes.

| Method | Precursor Ion (m/z) | Product Ion (m/z) | Source |

|---|---|---|---|

| HPLC-MS/MS | 809.5 | 756.5 | nih.gov |

| LC-MS/MS | 809.5 | 755.4 |

Computational Chemistry and Cheminformatics in Ascomycin Research

Computational chemistry and cheminformatics are increasingly vital in Ascomycin research, accelerating discovery and providing insights that are difficult to obtain through experimental methods alone. These approaches range from molecular modeling to metabolic network analysis.

Computational analysis plays a significant role in genome mining, where it can be used to identify the biosynthetic gene clusters responsible for Ascomycin production in Streptomyces species. mdpi.com This bioinformatic approach can accelerate the discovery of new strains or the engineering of existing ones for improved yield. mdpi.com

Molecular modeling has been instrumental in understanding the interaction between Ascomycin and its protein target, FKBP12. The high-resolution three-dimensional solution structure of the FKBP/Ascomycin complex was determined using a distance geometry/simulated annealing protocol, which relies on experimental restraints derived from NMR spectroscopy. nih.gov This provides a detailed atomic-level view of the binding interface, guiding structure-activity relationship (SAR) studies and the design of novel derivatives. nih.gov

Furthermore, computational tools like Genome-Scale Metabolic Network Models (GSMM) have been used to analyze and predict metabolic fluxes within S. hygroscopicus. biorxiv.org One study utilized a GSMM to understand how the addition of n-butanol to the fermentation medium could regulate carbon flux towards precursors, thereby boosting Ascomycin production. biorxiv.org Such models are powerful tools for optimizing fermentation processes and rationally engineering microbial strains for enhanced production of valuable compounds like Ascomycin.

Computer-Assisted Constitutional Assignment (e.g., Cocon Analysis, SpecEdit)

The definitive determination of a complex natural product's constitution, such as ascomycin, is a significant challenge that is increasingly addressed by Computer-Assisted Structure Elucidation (CASE). nih.govacdlabs.com CASE programs are designed to automatically interpret spectroscopic data to propose and rank possible chemical structures, thereby reducing ambiguity and accelerating the research process. nih.govacdlabs.com

The process begins with the acquisition of detailed spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov For ascomycin and its analogues, a suite of NMR experiments is typically performed, including 1D proton (¹H) and carbon (¹³C) spectra, along with 2D experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). nih.govnih.gov This data provides critical information about the connectivity of atoms within the molecule. For instance, NMR analysis has been instrumental in characterizing novel ascomycin derivatives produced through genetic engineering of S. hygroscopicus, revealing the specific structural changes resulting from modifications to the polyketide synthase domains. researchgate.netnih.govmerckmillipore.com

This raw spectral data is then input into CASE software. These programs utilize algorithms to analyze correlations and piece together molecular fragments into complete structures consistent with the spectral evidence. The software can generate a list of all possible isomers and rank them based on a comparison between predicted NMR chemical shifts for the proposed structures and the experimental data. nih.gov This computational verification is crucial for validating the assigned structure of new or modified compounds like 13-demethoxyascomycin. nih.gov

Table 1: Spectroscopic Data Utilized in Computer-Assisted Structure Elucidation of Ascomycin Analogues

| Spectroscopic Technique | Type of Information Provided | Application in Ascomycin Research |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Provides information on the chemical environment of individual protons and carbon atoms. | Initial characterization of the carbon-hydrogen framework of new ascomycin derivatives. nih.govresearchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Reveals connectivity between protons (COSY), direct carbon-proton bonds (HSQC), and long-range carbon-proton couplings (HMBC). | Used to piece together the complex macrocyclic structure and side chains of engineered ascomycins. nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula of the compound and its fragments. | Confirms the molecular formula of novel analogues and aids in identifying structural modifications. acs.org |

In Silico Pathway Analysis for Biosynthesis

To enhance the production of ascomycin in Streptomyces hygroscopicus, researchers employ in silico pathway analysis to model the organism's metabolism and identify key genetic targets for engineering. nih.gov This computational approach allows for a systematic and rational strategy to overcome metabolic bottlenecks and channel precursor molecules toward ascomycin synthesis. nih.govnih.gov

A common technique involves the construction of a genome-scale metabolic network model for S. hygroscopicus. nih.gov These models are mathematical representations of all known metabolic reactions in the organism. Analytical methods such as Flux Balance Analysis (FBA) and Elementary Flux Modes Analysis (EFMA) are then applied to the model. nih.govnih.gov FBA predicts the distribution of metabolic flux throughout the network by optimizing a specific objective, such as maximizing biomass growth or ascomycin production. plos.orgnih.gov EFMA, a more advanced pathway analysis tool, decomposes the complex metabolic network into a set of unique, minimal pathways that can operate at a steady state. nih.govuni-saarland.denih.gov

By analyzing these elementary modes, researchers can identify specific enzymes and reactions that are critical for, or compete with, the ascomycin biosynthetic pathway. nih.gov For example, an in silico analysis predicted that overexpressing the gene for chorismatase (FkbO), which is involved in the synthesis of a precursor, and deleting the gene for pyruvate carboxylase (Pyc), which diverts a key precursor away from the pathway, would increase ascomycin yield. nih.gov Subsequent experimental validation confirmed these predictions, with the engineered strain showing significantly improved production. nih.gov Similarly, modeling identified genes in the ethylmalonyl-CoA pathway, such as hcd and ccr, as promising targets for overexpression. nih.gov

Table 2: In Silico-Predicted Genetic Targets for Enhanced Ascomycin Production

| Gene Target | Encoded Protein | Predicted Strategy | Rationale | Reported Yield Improvement |

|---|---|---|---|---|

| fkbO | Chorismatase | Overexpression | Increases supply of the DHCHC starter unit for ascomycin synthesis. nih.govnih.gov | Combined with pyc deletion, resulted in an 84.8% improvement (up to 610 mg/L). nih.gov |

| pyc | Pyruvate Carboxylase | Deletion | Prevents the diversion of pyruvate, a key precursor, away from the ascomycin pathway. nih.govnih.gov | Combined with fkbO overexpression, resulted in an 84.8% improvement (up to 610 mg/L). nih.gov |

| hcd | 3-hydroxybutyryl-CoA dehydrogenase | Overexpression | Enhances the ethylmalonyl-CoA pathway, a key source of extender units for polyketide synthesis. nih.gov | Combined overexpression with ccr led to a titer of 438.95 mg/L. nih.gov |

| ccr | Crotonyl-CoA carboxylase/reductase | Overexpression | Boosts the ethylmalonyl-CoA pathway to increase precursor supply. nih.gov | Combined overexpression with hcd led to a titer of 438.95 mg/L. nih.gov |

Molecular Modeling for Structure-Activity Relationship Studies

Molecular modeling is a powerful computational tool used to investigate the interactions between ascomycin and its biological targets at an atomic level, thereby guiding Structure-Activity Relationship (SAR) studies. nih.gov SAR studies aim to understand how specific chemical features of a molecule contribute to its biological activity, which is essential for designing more effective or specialized derivatives. nih.gov

The primary molecular target for ascomycin's immunosuppressive activity is the FK506-binding protein 12 (FKBP12). plos.org Molecular docking is a key computational technique used in this context. nih.govnih.gov It predicts the preferred orientation and binding affinity of a ligand (like ascomycin or its analogues) when bound to the active site of a receptor (FKBP12). nih.govresearchgate.net Researchers use the known 3D structure of the FKBP12-ascomycin complex, often determined by X-ray crystallography or NMR spectroscopy, as a starting point for these simulations. nih.gov

In a typical study, new virtual derivatives of ascomycin are designed in silico by modifying specific functional groups. mdpi.com These virtual compounds are then "docked" into the binding pocket of FKBP12. The docking software calculates a score based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces to estimate the binding affinity. nih.gov By comparing the docking scores and predicted binding modes of various analogues, scientists can hypothesize which modifications are likely to enhance or alter the compound's activity. This approach allows for the rational design of new molecules with potentially improved properties, such as increased potency, better solubility, or reduced toxicity, before undertaking their chemical synthesis. nih.govmdpi.com

Table 3: Principles of Molecular Modeling in Ascomycin SAR Studies

| Technique | Principle | Application to Ascomycin |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a small molecule within the active site of a target protein. | Simulating the interaction of ascomycin analogues with FKBP12 to predict their binding affinity and guide the design of new immunosuppressive agents. nih.govnih.govresearchgate.net |

| Structure-Activity Relationship (SAR) Analysis | Correlates changes in a molecule's chemical structure with changes in its biological activity. | Identifying key functional groups on the ascomycin scaffold that are essential for FKBP12 binding and immunosuppressive function. nih.govnih.gov |

| Computational Design | Utilizes modeling data to rationally design new molecules with desired properties before synthesis. | Designing novel ascomycin derivatives with potentially enhanced solubility, selectivity, or altered biological activity based on docking results. mdpi.com |

Q & A

Q. How can pH control strategies be optimized to enhance ascomycin production in Streptomyces hygroscopicus fermentations?

Maintaining pH at 6.5 during fermentation maximizes carbon source utilization and minimizes by-product formation. Studies in shake flasks demonstrated that pH 6.5 yielded 1476.9 mg/L ascomycin, significantly higher than at pH 6.0 (residual carbon) or 7.0 (suboptimal metabolism). Automated pH control in bioreactors further stabilizes yields by preventing acidification during growth phases .

Q. What role do carbon and nitrogen sources play in ascomycin biosynthesis, and how can their selection be optimized?

Starch (81.0 g/L) and soybean oil (15.8 g/L) are optimal carbon sources, while glucose and sucrose suppress production due to catabolite repression. Peanut meal (57.4 g/L) serves as an effective nitrogen source, providing sustained amino acid supply. Response Surface Methodology (RSM) can identify strain-specific interactions between components (e.g., starch-soybean oil synergy) .

Q. What elicitors effectively enhance ascomycin titers, and how should they be applied?

Dimethyl sulfoxide (DMSO) at 0.5% (v/v) increases titers by upregulating precursor pathways (e.g., shikimate and polyketide synthesis). N-butanol (0.1–0.3% v/v) improves membrane permeability, facilitating export and reducing feedback inhibition. Timing is critical: DMSO is added during late log phase, while n-butanol is introduced post-inoculation .

Advanced Research Questions

Q. How can combinatorial mutagenesis and metabolic engineering synergistically improve ascomycin yields?

Atmospheric and Room Temperature Plasma (ARTP) mutagenesis generates diverse mutants (e.g., S. hygroscopicus SFK-36), which are then engineered to overexpress rate-limiting genes (e.g., aroA for chorismate, fkbN for regulation). Coupled with RSM-optimized media, this approach increased yields to 1476.9 mg/L, a 32.5% improvement over wild-type strains .

Q. What metabolic engineering strategies redirect carbon flux toward ascomycin biosynthesis?

Overexpression of ethylmalonyl-CoA pathway genes (ACACT1r, HACD1) and transcriptional regulators (luxR, fkbN) diverts acetyl-CoA and malonyl-CoA into polyketide synthesis. Genome-scale metabolic models (GSMMs) predict flux bottlenecks, enabling targeted gene edits to increase precursor supply. This strategy boosted yields to 1258 mg/L in engineered strains .

Q. How do transcriptional dynamics of the ascomycin biosynthetic gene cluster influence yield?

RT-PCR reveals co-transcription of fkb genes (e.g., fkbA, fkbP), with overexpression of fkbN increasing transcript levels by 3–5 fold. CRISPR interference (CRISPRi) of repressors (e.g., glnB) further enhances cluster expression, correlating with 40–50% higher titers .

Q. How can researchers resolve contradictions in chemical additive effects (e.g., n-butanol vs. DMSO) across studies?

Comparative metabolomics under additive treatments identifies mechanism-specific effects. For example, DMSO upregulates shikimate pathway genes, while n-butanol alters membrane lipid composition. Strain-specific responses should be validated via 13C metabolic flux analysis .

Q. What experimental designs address discrepancies in carbon source utilization among S. hygroscopicus strains?

Strain-specific 13C labeling and flux balance analysis (FBA) reveal variations in central carbon metabolism. For example, SFK-36 efficiently channels starch-derived malonyl-CoA into ascomycin, whereas ATCC 14891 exhibits glucose-induced repression. Customized media formulations based on these profiles optimize carbon channeling .

Methodological Considerations

- Data Contradictions : Discrepancies in carbon source effects (e.g., glucose inhibition vs. starch enhancement) may stem from strain-specific regulatory networks. Use proteomics and phosphoproteomics to map kinase-phosphatase cascades influencing carbon catabolite repression .

- Scale-Up Challenges : Bioreactor pH control and oxygen transfer rates differ from flask conditions. Implement dissolved oxygen (DO) stat feeding to maintain optimal growth and secondary metabolite synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.